![molecular formula C16H12N2O B14266480 3-([2,2'-Bipyridin]-4-yl)phenol CAS No. 188771-59-7](/img/structure/B14266480.png)
3-([2,2'-Bipyridin]-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([2,2’-Bipyridin]-4-yl)phenol is an organic compound that features a phenol group attached to a bipyridine moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2,2’-bipyridine with phenol under basic conditions, often using a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the hydrolysis of diazonium salts. For example, an aromatic primary amine can be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed to produce the phenol .
Analyse Des Réactions Chimiques
Types of Reactions
3-([2,2’-Bipyridin]-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol
Applications De Recherche Scientifique
3-([2,2’-Bipyridin]-4-yl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-([2,2’-Bipyridin]-4-yl)phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([2,2’-Bipyridin]-6-yl)phenyl: Another bipyridine-phenol compound with similar coordination chemistry properties.
Hydroxybenzene: A simpler phenolic compound with basic antioxidant properties.
Uniqueness
3-([2,2’-Bipyridin]-4-yl)phenol is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This property makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Propriétés
Numéro CAS |
188771-59-7 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(2-pyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)13-7-9-18-16(11-13)15-6-1-2-8-17-15/h1-11,19H |
Clé InChI |
TXMGMAKNZLINMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


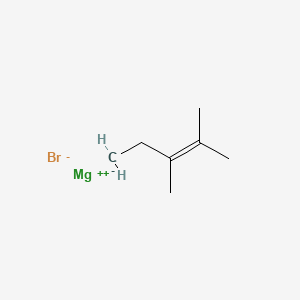
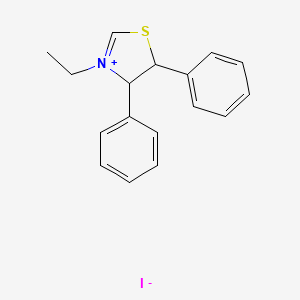
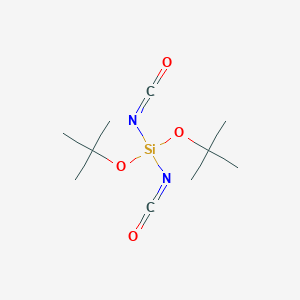
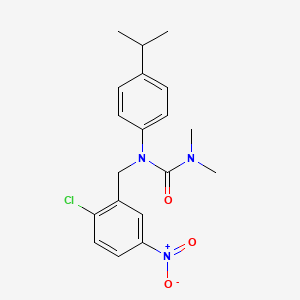
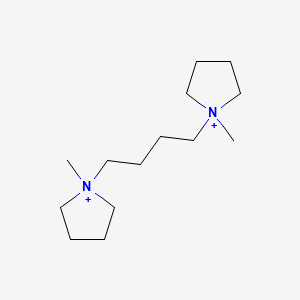
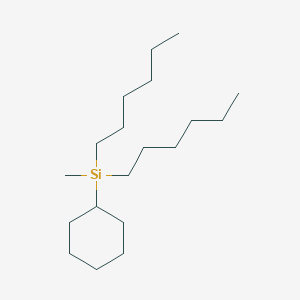
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
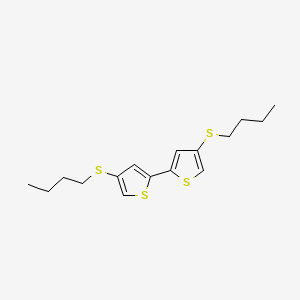
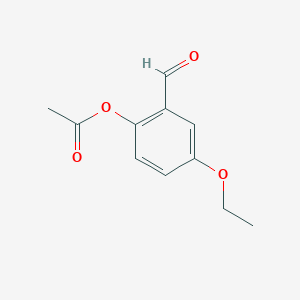
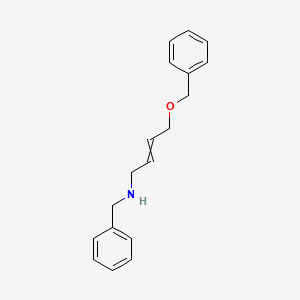
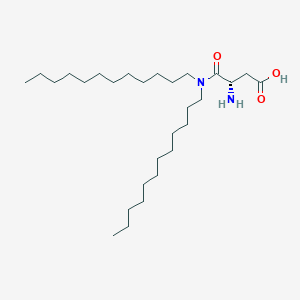
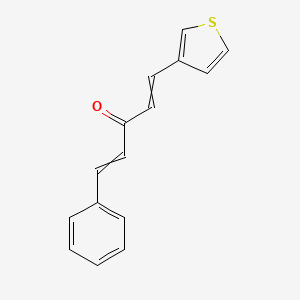
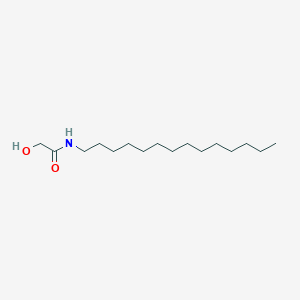
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
